molecular formula C17H27N3O2 B12452983 N-heptyl-N'-(pyridin-2-ylmethyl)butanediamide

N-heptyl-N'-(pyridin-2-ylmethyl)butanediamide

Cat. No.: B12452983
M. Wt: 305.4 g/mol
InChI Key: UERGYQLRQRYPOY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-heptyl-N’-(pyridin-2-ylmethyl)butanediamide typically involves the reaction of heptylamine with pyridin-2-ylmethylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) and N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually performed in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of N-heptyl-N’-(pyridin-2-ylmethyl)butanediamide may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-heptyl-N’-(pyridin-2-ylmethyl)butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-heptyl-N’-(pyridin-2-ylmethyl)butanediamide oxide, while reduction may produce N-heptyl-N’-(pyridin-2-ylmethyl)butanediamine.

Scientific Research Applications

N-heptyl-N’-(pyridin-2-ylmethyl)butanediamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-heptyl-N’-(pyridin-2-ylmethyl)butanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N’-(pyridin-2-ylmethyl)ethanediamide
  • N-(pyridin-2-ylmethyl)acetamide hydrochloride
  • N-(pyridin-2-ylmethyl)furan-2-carboxamide

Uniqueness

N-heptyl-N’-(pyridin-2-ylmethyl)butanediamide is unique due to its specific structural features, including the heptyl and pyridin-2-ylmethyl groups attached to the butanediamide backbone. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

N-heptyl-N'-(pyridin-2-ylmethyl)butanediamide

InChI

InChI=1S/C17H27N3O2/c1-2-3-4-5-7-13-19-16(21)10-11-17(22)20-14-15-9-6-8-12-18-15/h6,8-9,12H,2-5,7,10-11,13-14H2,1H3,(H,19,21)(H,20,22)

InChI Key

UERGYQLRQRYPOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)CCC(=O)NCC1=CC=CC=N1

Origin of Product

United States

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